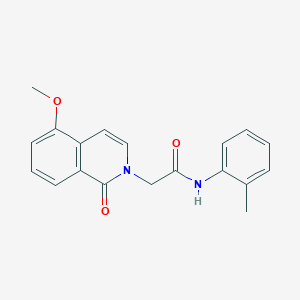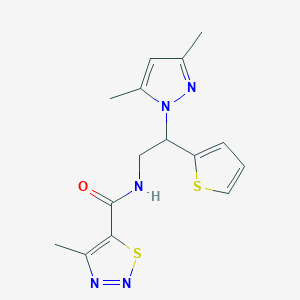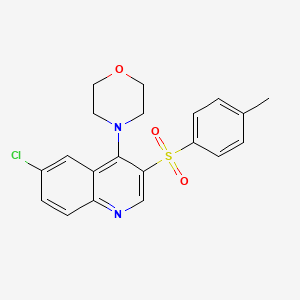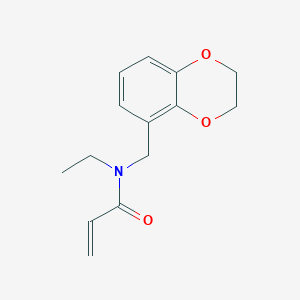![molecular formula C22H20FN5O3 B2497682 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide CAS No. 922047-50-5](/img/structure/B2497682.png)
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-d]pyrimidines and related compounds have garnered significant interest due to their diverse pharmacological properties and roles in medicinal chemistry. Their synthesis, molecular structure, and properties are subjects of ongoing research to explore their potential in various applications.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions starting from simple precursors. For example, one approach to synthesizing such compounds includes condensation reactions, cyclization, and functional group transformations. These methods aim to introduce specific substituents on the pyrazolo[3,4-d]pyrimidine core, affecting the compound's physical, chemical, and biological properties (Hassan et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the compound's conformation, electronic structure, and potential interaction sites for biological targets. The molecular structure significantly impacts the compound's reactivity and interaction with biological targets (Jiang et al., 2012).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition, enabling the introduction of diverse functional groups. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activity. The chemical properties are influenced by the substituents on the pyrazolo[3,4-d]pyrimidine core, affecting its acidity, basicity, and reactivity (Xu et al., 2011).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and stability, are essential for their application in drug design and development. These properties are determined experimentally and can be predicted using computational chemistry methods. The physical properties are crucial for the compound's formulation and delivery in a biological system (Yamasaki et al., 2011).
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, including their reactivity, stability under different conditions, and interaction with various reagents, are vital for understanding their behavior in chemical and biological systems. These properties are influenced by the compound's electronic structure and the nature of substituents on the pyrazolo[3,4-d]pyrimidine core (Patel & Dhameliya, 2010).
科学的研究の応用
Antimicrobial and Anticancer Potential
A series of pyrazole and pyrazolopyrimidine derivatives, including compounds structurally related to N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide, have been synthesized and evaluated for their potential antimicrobial and anticancer activities. These studies reveal the potential of such compounds in developing new therapeutic agents targeting various microbial pathogens and cancer cell lines.
For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown significant antimicrobial and anticancer activities. Among the synthesized compounds, some exhibited higher anticancer activity than doxorubicin, a reference drug, indicating their potential as effective anticancer agents. Most of these compounds also demonstrated good to excellent antimicrobial activity, suggesting their usefulness in combating microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Enzymatic Activity Enhancement
Research on pyrazolopyrimidinyl keto-esters and their enzymatic activities uncovered compounds that notably increased the reactivity of cellobiase, an enzyme involved in the breakdown of cellulose into glucose. This enhancement in enzymatic activity could have applications in biotechnology and industrial processes where the efficient breakdown of cellulose is required (Abd & Awas, 2008).
Cytotoxic Activity and Anticancer Applications
Several studies have synthesized and characterized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, assessing their in vitro cytotoxic activity against various human cancer cell lines. These compounds, including those structurally similar to this compound, have shown promising results, suggesting their potential as anticancer agents. The structural-activity relationship analysis indicates that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence their cytotoxic potential, offering insights into designing more effective anticancer drugs (Hassan, Hafez, Osman, & Ali, 2015).
作用機序
Target of Action
The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that plays a crucial role in the production of nitric oxide, a neurotransmitter involved in various physiological and pathological processes in the nervous system .
Mode of Action
The compound interacts with nNOS by binding to its heme domain . The X-ray crystallographic analysis reveals that these type II inhibitors utilize the same hydrophobic pocket to gain strong inhibitory potency . This interaction inhibits the enzymatic activity of nNOS, thereby reducing the production of nitric oxide .
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key player in several signaling pathways, including those involved in vasodilation, neurotransmission, and immune response. By inhibiting nNOS, the compound can potentially modulate these pathways .
Pharmacokinetics
The compound has been designed to have a more pharmacokinetically favorable structure . It has shown good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes .
Result of Action
The inhibition of nNOS by the compound can lead to a decrease in nitric oxide production. This can have various effects at the molecular and cellular level, depending on the specific physiological or pathological context. For example, in the context of neurodegenerative disorders, reducing nitric oxide production could potentially alleviate neuronal damage .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with nNOS. Additionally, the presence of other molecules in the cellular environment can also influence the compound’s action, either by competing for binding to nNOS or by modulating the enzyme’s activity .
生化学分析
Biochemical Properties
Similar compounds with a pyrazolopyrimidine core have been found to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active site of the enzyme or protein, potentially influencing its function.
Cellular Effects
Compounds with similar structures have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-31-18-7-5-16(6-8-18)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-15-3-2-4-17(23)11-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJNEVHXHHDJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2497599.png)

![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)

![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)

![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)
![N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2497611.png)

![6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2497613.png)



